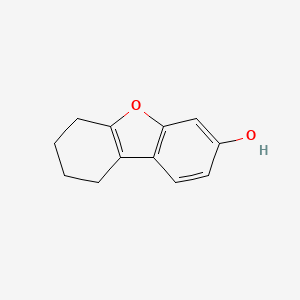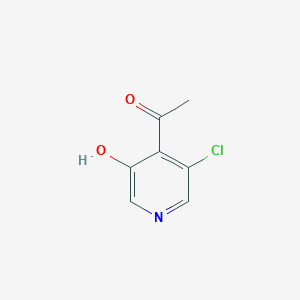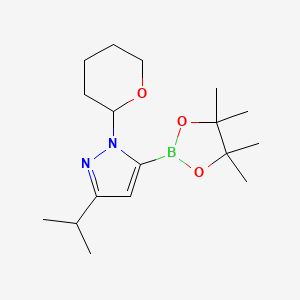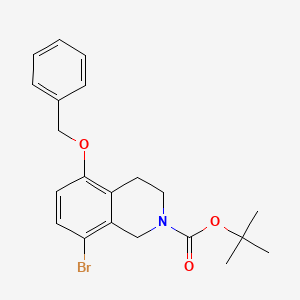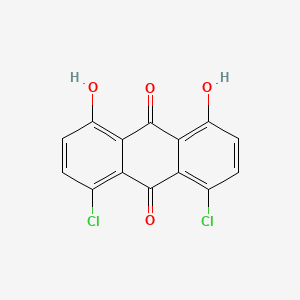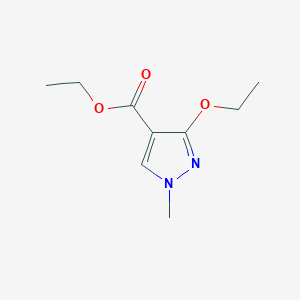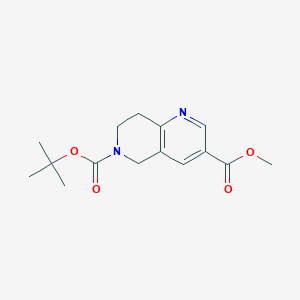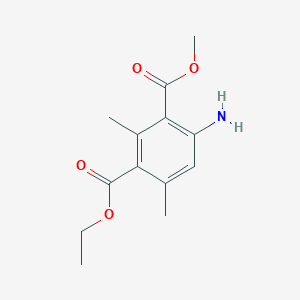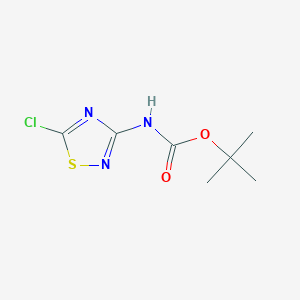
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with tert-butyl isocyanate in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-(chloromethyl)-1,3,4-thiadiazol-2-ylcarbamate: This compound has a similar structure but with a chloromethyl group instead of a chlorine atom on the thiadiazole ring.
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound contains a pyrrolo[2,3-b]pyridine ring instead of a thiadiazole ring.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different heterocyclic ring system and functional groups.
These comparisons highlight the structural diversity and potential for functional modifications within the class of thiadiazole derivatives, making them versatile compounds for various applications.
Eigenschaften
Molekularformel |
C7H10ClN3O2S |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)14-11-5/h1-3H3,(H,10,11,12) |
InChI-Schlüssel |
KADSYZYUKIHVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NSC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



